3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide
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Overview
Description
3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethenylsulfonyl group attached to a propanamide backbone, with a 1-methyltriazol-4-yl substituent. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Ethenylsulfonyl Group: This can be achieved through the reaction of an appropriate sulfonyl chloride with an ethenyl-containing compound under basic conditions.
Attachment of the Propanamide Backbone: The ethenylsulfonyl intermediate is then reacted with a suitable amine to form the propanamide structure.
Introduction of the 1-Methyltriazol-4-yl Group: This step involves the reaction of the propanamide intermediate with a 1-methyltriazole derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The ethenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the ethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide involves its interaction with specific molecular targets. The ethenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring may also participate in binding interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)phenylpropanamide: Similar structure but with a phenyl group.
3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)butanamide: Similar structure but with a butanamide backbone.
Uniqueness
3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-3-16(14,15)5-4-8(13)9-7-6-12(2)11-10-7/h3,6H,1,4-5H2,2H3,(H,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGPOZDKUVTSPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)NC(=O)CCS(=O)(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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